molecular formula C9H11N3O3 B8787965 4-(Ethylamino)-3-nitrobenzamide CAS No. 62306-06-3

4-(Ethylamino)-3-nitrobenzamide

Cat. No. B8787965
CAS RN: 62306-06-3
M. Wt: 209.20 g/mol
InChI Key: JJDONAVASZMYRM-UHFFFAOYSA-N
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Patent
US03989522

Procedure details

II (160 g - 0.8 mole) was added portionwise with stirring at 60° C to 720 g of 50 % by weight aqueous ethylamine. The mixture was cooled, the precipitate was collected and crystallized from the monomethyl ether of ethylene glycol (5 ml per gram of dried product).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1Cl)[C:7]([NH2:9])=[O:8])([O-:3])=[O:2].[CH2:14]([NH2:16])[CH3:15]>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:16][CH2:14][CH3:15])[C:7]([NH2:9])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N)C=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
crystallized from the monomethyl ether of ethylene glycol (5 ml per gram of dried product)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N)C=CC1NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.